BH3I-2'

Vue d'ensemble

Description

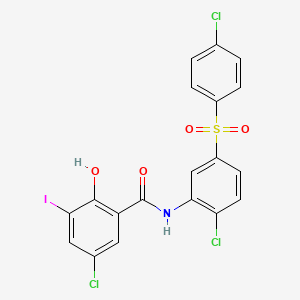

BH3I-2 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple halogen atoms (iodine and chlorine) and a sulphonyl group, which contribute to its unique chemical properties.

Applications De Recherche Scientifique

BH3I-2 has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mécanisme D'action

Target of Action

BH3I-2’ primarily targets the Bcl-2 family of proteins , specifically the BH3 domain . The Bcl-2 family proteins play a crucial role in regulating apoptosis, a process of programmed cell death . BH3I-2’ inhibits the binding of the Bak BH3 peptide to Bcl-xL, a protein in the Bcl-2 family .

Mode of Action

BH3I-2’ inhibits the heterodimerization between Bcl-2 family members, which is mediated by the BH3 domain . This inhibition blocks the anti-apoptotic activities of Bcl-2 family members, thereby inducing apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by BH3I-2’ is the apoptotic signaling pathway . Most apoptotic signaling pathways converge on the mitochondrion, which releases cytochrome c, leading to the activation of the caspase-9/caspase-3 cascade . By inhibiting the anti-apoptotic activities of Bcl-2 family members, BH3I-2’ disrupts this pathway and triggers apoptosis .

Result of Action

The primary result of BH3I-2’ action is the induction of apoptosis . By inhibiting the anti-apoptotic activities of Bcl-2 family members, BH3I-2’ triggers the apoptotic signaling pathway, leading to programmed cell death . This makes BH3I-2’ a potential therapeutic agent for conditions where apoptosis is inhibited, such as in certain types of cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BH3I-2 typically involves multiple steps, including halogenation, sulphonylation, and amide formation. One common synthetic route may include:

Halogenation: Introduction of iodine and chlorine atoms into the benzene ring through electrophilic aromatic substitution reactions.

Sulphonylation: Introduction of the sulphonyl group using reagents such as sulfonyl chlorides in the presence of a base.

Amide Formation: Coupling of the sulphonylated intermediate with an amine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

BH3I-2 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove halogen atoms or reduce the sulphonyl group.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehalogenated or desulphonylated products.

Substitution: Formation of substituted benzamides with different functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

BH3I-2: Characterized by the presence of iodine, chlorine, and sulphonyl groups.

3-Iodo-5-chloro-N-[2-chloro-5-((4-bromophenyl)sulphonyl)phenyl]-2-hydroxybenzamide: Similar structure but with a bromine atom instead of chlorine.

3-Iodo-5-chloro-N-[2-chloro-5-((4-methylphenyl)sulphonyl)phenyl]-2-hydroxybenzamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of BH3I-2 lies in its specific combination of halogen and sulphonyl groups, which confer distinct chemical properties and potential biological activities.

Propriétés

IUPAC Name |

5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl3INO4S/c20-10-1-3-12(4-2-10)29(27,28)13-5-6-15(22)17(9-13)24-19(26)14-7-11(21)8-16(23)18(14)25/h1-9,25H,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTQWEPDCQCNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)I)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl3INO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364636 | |

| Record name | BH3I-2′ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315195-18-7 | |

| Record name | BH3I-2′ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is BH3I-2' and what is its mechanism of action?

A1: BH3I-2', also known as 3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide, is a small molecule that acts as a BH3 mimetic. It exerts its pro-apoptotic effects by binding to anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, thereby disrupting their interaction with pro-apoptotic proteins like Bax and Bak. This disruption allows the formation of mitochondrial pores, leading to cytochrome c release and subsequent activation of the caspase cascade, ultimately resulting in apoptosis [, , , , ].

Q2: What types of cancer cells have shown sensitivity to BH3I-2' in preclinical studies?

A2: BH3I-2' has demonstrated pro-apoptotic activity against a range of cancer cell lines in vitro, including:

- Pancreatic cancer cells [, ]

- Colorectal cancer cells []

- Thyroid carcinoma cells (including papillary, follicular, anaplastic, and medullary) []

- Leukemic cells [, , ]

- Malignant glioma cells [, , ]

- Breast cancer cells []

Q3: How does BH3I-2' impact mitochondrial function?

A3: BH3I-2' has been shown to exert direct effects on mitochondria. At low concentrations, it can act as an uncoupler of oxidative phosphorylation, leading to a decrease in mitochondrial membrane potential (ΔΨm) [, ]. At higher concentrations, BH3I-2' can inhibit mitochondrial respiration []. These effects appear to be independent of its ability to induce cytochrome c release and apoptosis [, ].

Q4: Does BH3I-2' induce the same effects on mitochondria as other Bcl-2 inhibitors?

A4: Not necessarily. While BH3I-2' shares some similarities with other Bcl-2 inhibitors, such as HA14-1, in terms of their effects on mitochondrial respiration and membrane potential, there are also differences. For instance, BH3I-2' appears to damage the inner mitochondrial membrane rapidly, even before cytochrome c release, which is not a universal feature of all Bcl-2 inhibitors [].

Q5: Does Bcl-2 overexpression influence the sensitivity of cells to BH3I-2'?

A5: Interestingly, studies have shown that Bcl-2 overexpression can actually sensitize thyroid carcinoma cells to BH3I-2'-induced apoptosis []. This suggests a potential "oncogene addiction" phenomenon, where cells become reliant on high Bcl-2 levels for survival, making them more vulnerable to its inhibition.

Q6: How does BH3I-2' interact with other anti-cancer agents?

A6: BH3I-2' has shown synergistic effects with other anti-cancer agents, such as:

- TRAIL: In leukemic cells, BH3I-2' sensitizes cells to TRAIL-induced apoptosis by promoting mitochondrial uncoupling and Bax activation [].

- Chemotherapy: In thyroid carcinoma cells, BH3I-2' enhances the cytotoxic effects of doxorubicin and bortezomib [].

- Temozolomide: In malignant glioma cells, BH3I-2' enhances the cytotoxic effects of temozolomide, particularly in MGMT-negative cells [].

Q7: Are there any known resistance mechanisms to BH3I-2'?

A7: While not extensively studied for BH3I-2' specifically, resistance to BH3 mimetics in general can arise through several mechanisms, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.